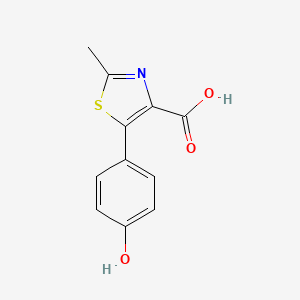

5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-6-12-9(11(14)15)10(16-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCZXHCAVHWMTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510664-05-7 | |

| Record name | 5-(4-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions One common method is the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The hydrogen atoms on the thiazole ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of thiazole compounds, including 5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, have shown effectiveness against a range of bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of thiazole derivatives against various bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp., highlighting their potential as effective antimicrobial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus spp. | 1.95 |

| Other derivatives | Enterococcus faecalis | 15.62 |

Antidiabetic Properties

Research has shown that thiazole derivatives can modulate glucose metabolism and improve insulin sensitivity. The compound's structure suggests potential antioxidant and anti-inflammatory effects beneficial for managing diabetes.

Case Study: Antidiabetic Effects

A recent study demonstrated that a derivative of this compound significantly reduced serum glucose levels in diabetic models. The compound improved insulin sensitivity and lipid profiles while reducing oxidative stress markers .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Serum Glucose (mg/dL) | 250 | 150 |

| Insulin Sensitivity (HOMA-IR) | 5.0 | 2.0 |

| Oxidative Stress Marker (MDA) | High | Low |

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied, with promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

Case Study: Anticancer Screening

In vitro studies have shown that thiazole compounds can effectively inhibit the growth of cancer cell lines such as HepG2 and MCF-7. For instance, one derivative demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutic agents like 5-fluorouracil .

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| HepG2 | 10 | 15 |

| MCF-7 | 5.71 | 10 |

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogues:

Key Observations :

Antimicrobial Potential

Thiazolecarboxylic acids are known for inhibiting bacterial virulence factors. For instance, 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid () suppresses Staphylococcus aureus Agr-mediated virulence at micromolar concentrations . The hydroxyl group in the target compound may improve target affinity through H-bonding but could reduce membrane permeability compared to lipophilic derivatives like the chlorophenyl analogue .

Enzyme Inhibition

Compounds like 5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid () are explored as enzyme inhibitors. Substituents influence binding: bulky groups (e.g., CF₃ in ) may hinder active-site access, while smaller halogens (F, Cl) optimize steric compatibility .

Biological Activity

5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS Number: 1510664-05-7) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antioxidant and enzyme inhibitory activities, as well as its implications in cancer therapy.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₃S |

| Molecular Weight | 235.26 g/mol |

| CAS Number | 1510664-05-7 |

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiazole derivatives, including this compound. Antioxidant activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

A study evaluating similar thiazole compounds demonstrated significant DPPH radical scavenging activity, suggesting that modifications on the thiazole ring can enhance antioxidant properties. Although specific data on the compound's antioxidant activity is limited, its structural analogs have shown promising results, indicating potential efficacy in scavenging free radicals and reducing oxidative damage .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production and implicated in gout and other inflammatory conditions. In studies involving related thiazole derivatives, moderate xanthine oxidase inhibitory activity was observed, with some compounds exhibiting IC50 values comparable to established inhibitors like febuxostat .

Table 1 summarizes the xanthine oxidase inhibitory activities of selected thiazole derivatives:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound 5k | 8.1 | Moderate activity compared to febuxostat |

| Compound 5j | 3.6 | Potent inhibitor |

| Compound 5l | 9.9 | Satisfactory potency |

These findings suggest that structural modifications can lead to enhanced enzyme inhibition, which may be applicable for therapeutic development against hyperuricemia.

3. Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A recent study indicated that compounds with thiazole structures exhibited cytotoxic effects against various cancer cell lines, including colorectal cancer cells expressing wild-type p53 . The mechanism of action may involve p53-dependent pathways, enhancing apoptosis in cancer cells.

In vitro studies revealed that compounds similar to this compound showed significant growth inhibition in human colorectal cancer cells (HCT116), with varying selectivity based on structural modifications . This highlights the potential of this compound as a candidate for further development in cancer therapy.

Case Study: Xanthine Oxidase Inhibition

A series of experiments conducted on a range of thiazole derivatives demonstrated their ability to inhibit xanthine oxidase effectively. For instance, compound 5k showed an IC50 value of 8.1 μM against XO, indicating moderate efficacy compared to febuxostat . The binding affinity studies using molecular docking revealed favorable interactions within the active site of the enzyme, suggesting that further optimization could yield more potent inhibitors.

Case Study: Anticancer Properties

In a study focused on colorectal cancer treatment, several thiazole derivatives were tested for their cytotoxic effects. The results indicated that certain modifications at the phenyl and thiazole positions significantly affected their anticancer activity. For example, compounds with hydroxymethyl groups demonstrated enhanced selectivity towards p53-expressing cells . This suggests a promising avenue for developing targeted therapies using thiazole-based compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves condensation reactions of thiazole precursors with substituted benzaldehydes. For structurally analogous compounds (e.g., methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate), trifluoromethyl-substituted benzaldehydes are used to introduce aromatic groups . Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical for yield improvement.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- HPLC/LC-MS : To assess purity (>97% as per industrial standards) and detect impurities .

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H/¹³C NMR for hydroxyphenyl and methyl-thiazole groups) .

- Melting Point Analysis : Compare observed values (e.g., 201–203°C for similar thiazoles) to literature data .

Q. What analytical applications does this compound have in environmental or biochemical studies?

- Methodological Answer : It can serve as a reference standard in environmental monitoring (e.g., detecting related thiazoles in water samples via LC-MS) . In biochemistry, its structural motifs (hydroxyphenyl and carboxylic acid groups) make it a candidate for enzyme inhibition assays, particularly for studying metabolic pathways involving tyrosine analogs .

Advanced Research Questions

Q. How can computational methods improve the synthesis or functional analysis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches optimize substituent positioning to enhance bioactivity . Molecular docking studies can model interactions with target enzymes (e.g., tyrosine hydroxylase) to guide drug discovery .

Q. What experimental strategies resolve contradictions in spectroscopic or bioactivity data?

- Methodological Answer :

- For NMR discrepancies : Use deuterated solvents, variable-temperature NMR, or 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .

- For inconsistent bioactivity : Validate assays with positive/negative controls (e.g., known inhibitors) and replicate experiments across cell lines. Cross-reference with structural analogs (e.g., 2-(3-fluorophenyl)-5-methylthiazole-4-carboxylic acid) to identify structure-activity relationships .

Q. How can crystallography aid in understanding this compound’s reactivity or interactions?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and packing arrangements. For example, studies on 1,3,4-thiadiazole derivatives reveal how sulfur-containing heterocycles influence intermolecular interactions and stability . Such data inform co-crystallization experiments with target proteins.

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodological Answer : Key issues include:

- Purification : Transition from column chromatography to recrystallization or fractional distillation for large batches .

- Byproduct Management : Monitor for side products (e.g., regioisomers) using in-line FTIR or PAT (Process Analytical Technology) .

- Yield Optimization : Adjust stoichiometry of precursors (e.g., hydroxyphenyl aldehydes) and employ flow chemistry for continuous production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.